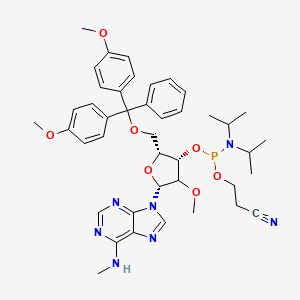
Salvianan A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Salvianan A can be synthesized through a reaction involving salicylic acid and benzaldehyde . The typical synthetic route involves mixing these two compounds in a specific molar ratio under alkaline conditions and heating the mixture. The reaction yields this compound as a white to light yellow crystalline solid, which can be purified through crystallization or other purification methods .
化学反応の分析
Salvianan A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Salvianan A has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable compound for synthetic and mechanistic studies.
作用機序
The mechanism of action of Salvianan A involves its interaction with molecular targets and pathways associated with HIV-1. This compound acts as a potent inhibitor of the HIV-1 virus by interfering with the viral replication process. It targets specific enzymes and proteins essential for the virus’s life cycle, thereby preventing its proliferation .
類似化合物との比較
Salvianan A can be compared with other similar compounds such as:
Salvinorin A: Another compound derived from the Salvia species, known for its psychoactive properties and interaction with kappa opioid receptors.
Tanshinone IIA: A diterpenoid from Salvia miltiorrhiza, known for its cardiovascular benefits and anti-inflammatory properties.
Salvianolic Acid A: A polyphenolic compound from Salvia miltiorrhiza, recognized for its antioxidant and anti-inflammatory effects.
This compound is unique due to its specific anti-HIV-1 activity, which sets it apart from other compounds in the Salvia genus .
特性
分子式 |
C20H17NO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
(5R)-5,9,17-trimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13,15,17,19-octaene |
InChI |
InChI=1S/C20H17NO2/c1-10-5-4-6-14-13(10)7-8-15-17(14)18-20(23-12(3)21-18)16-11(2)9-22-19(15)16/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |
InChIキー |
AIRHUANQVRWHJI-NSHDSACASA-N |
異性体SMILES |
C[C@H]1COC2=C1C3=C(C4=C2C=CC5=C(C=CC=C54)C)N=C(O3)C |
正規SMILES |
CC1COC2=C1C3=C(C4=C2C=CC5=C(C=CC=C54)C)N=C(O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B12395517.png)
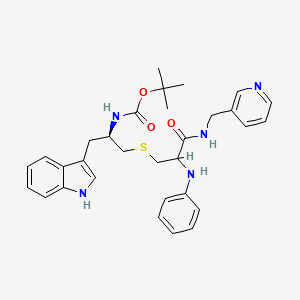
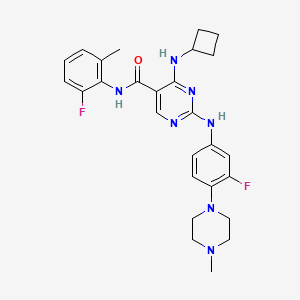
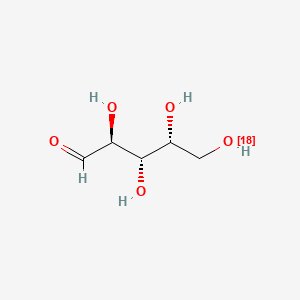
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)
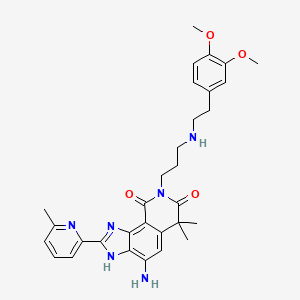
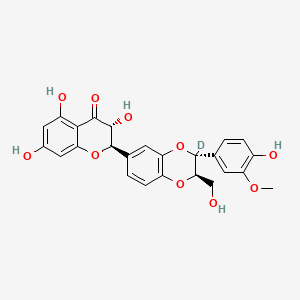
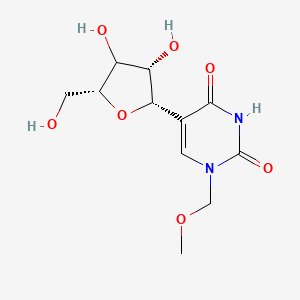


![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
